Cas no 39684-61-2 ((Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid)

39684-61-2 structure
Nome del prodotto:(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Furanacetic acid, a-(methoxyimino)-, (aZ)-
- (2Z)-furan-2-yl(methoxyimino)ethanoic acid
- (Z)-alpha-(Methoxyimino)furan-2-acetic acid
- syn-2-Furyl-2-methoxyiminoacetic acid
- Cefuroxime Sodium Impurity I(EP)
- EINECS 265-956-5
- (Z)-2-(furan-2-yl)-2-(methoxyimino)aceticacid
- (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid
- 2-(furan-2-yl)-2-(methoxyimino)acetic acid
- VS-01744
- P8VRH11AHT
- AKOS005622654
- METHOXYIMINOFURANYL ACETIC ACID [USP IMPURITY]
- 2-furyl-2-methoxyiminoacetic acid
- (alphaZ)-alpha-(Methoxyimino)-2-furanacetic acid
- EINECS 254-591-7
- 65866-86-6
- (Z)-2-(2-FURYL)-2-METHOXYIMINOACETIC ACID
- UNII-P8VRH11AHT
- (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid
- 2-FURANACETIC ACID, .ALPHA.-(METHOXYIMINO)-, (.ALPHA.Z)-
- 39684-61-2
- (S)-2-Methoxyimino-2-furylacetic acid
- DTXSID701274431
- W-106411
- Methoxyiminofuranyl acetic acid
- CEFUROXIME SODIUM IMPURITY I [EP IMPURITY]
- (2Z)-2-(2-Furyl)-2-methoxyiminoacetic acid
- SCHEMBL4609969
- (2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid
- EN300-92111
- alpha-(Methoxyimino)furan-2-acetic acid
- EN300-7809195
- (.ALPHA.Z)-.ALPHA.-(METHOXYIMINO)-2-FURANACETIC ACID
- (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid
-
- Inchi: InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6-
- Chiave InChI: ZNQCEVIJOQZWLO-VURMDHGXSA-N
- Sorrisi: CO/N=C(/C1=CC=CO1)\C(=O)O
Proprietà calcolate
- Massa esatta: 169.03750770g/mol
- Massa monoisotopica: 169.03750770g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 72Ų
Proprietà sperimentali
- Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 284.7±32.0 ºC (760 Torr),
- Punto di infiammabilità: 126.0±25.1 ºC,
- Indice di rifrazione: 1.531
- Solubilità: Leggermente solubile (10 g/l) (25°C),
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | Z701733-100mg |
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid |
39684-61-2 | 100mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-7809195-0.1g |
(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid |
39684-61-2 | 95.0% | 0.1g |
$48.0 | 2025-03-21 | |
Enamine | EN300-7809195-1.0g |
(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid |
39684-61-2 | 95.0% | 1.0g |
$55.0 | 2025-03-21 | |
Enamine | EN300-7809195-2.5g |
(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid |
39684-61-2 | 95.0% | 2.5g |
$113.0 | 2025-03-21 | |
Enamine | EN300-7809195-10.0g |
(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid |
39684-61-2 | 95.0% | 10.0g |
$361.0 | 2025-03-21 | |
Enamine | EN300-7809195-0.5g |
(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid |
39684-61-2 | 95.0% | 0.5g |
$53.0 | 2025-03-21 | |
A2B Chem LLC | AG11667-5g |
(Z)-alpha-(methoxyimino)furan-2-acetic acid |
39684-61-2 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | AG11667-10g |
(Z)-alpha-(methoxyimino)furan-2-acetic acid |
39684-61-2 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | AG11667-25g |
(Z)-alpha-(methoxyimino)furan-2-acetic acid |
39684-61-2 | >95% | 25g |
$1516.00 | 2024-04-20 | |
TRC | Z701733-50mg |
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid |
39684-61-2 | 50mg |
$ 115.00 | 2023-09-05 |
(Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
39684-61-2 ((Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid) Prodotti correlati
- 97148-39-5((Z)-2-Methoxyimino-2-furanacetic Acid Ammonium Salt)
- 97148-89-5(Syn-2-Methoxyimino-2-(2-Furyl)-Acetic Acid- Ammonia Salt)
- 1785746-77-1(N-methyl-2-[3-(methylamino)propanamido]pentanamide)
- 2138183-78-3(rac-(3R,4R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-phenylpyrrolidine-3-carboxylic acid)
- 671-01-2(N-Benzyl-3-fluorobenzamide)
- 937597-77-8(1-(2-chlorophenyl)methyl-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 1187561-77-8(4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine)
- 2648961-80-0(5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride)
- 1217862-87-7(8-Ethyl-2,8-diazaspiro[4.5]decane)
- 1182988-03-9((3-methylphenyl)(pyrimidin-2-yl)methanamine)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
